Isopropylcyclopentane
CAS No.: 3875-51-2
Cat. No.: VC20838302
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3875-51-2 |
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Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | propan-2-ylcyclopentane |
Standard InChI | InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | TVSBRLGQVHJIKT-UHFFFAOYSA-N |
SMILES | CC(C)C1CCCC1 |
Canonical SMILES | CC(C)C1CCCC1 |
Boiling Point | 126.5 °C |
Melting Point | -111.4 °C |
Introduction
Chemical Identity and Structure
Isopropylcyclopentane (CAS Registry Number: 3875-51-2) is an alicyclic hydrocarbon with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . The structure consists of a cyclopentane ring with an isopropyl group substituent, represented by the IUPAC name (propan-2-yl)cyclopentane . This molecular arrangement contributes to the compound's conformational flexibility and thermodynamic stability.
The structural characteristics of isopropylcyclopentane can be represented by the following molecular identifiers:
Physical Properties
Isopropylcyclopentane exhibits distinct physical properties that make it valuable for various applications. Table 1 summarizes the key physical characteristics of this compound.
Table 1: Physical Properties of Isopropylcyclopentane
It should be noted that there are significant discrepancies in the reported density values across different sources. According to Siegmann's research published in Recueil des Travaux Chimiques des Pays-Bas (1964), the density was measured at 0.9525 g/cm³ at 25°C, while the CRC Handbook reports a value of 0.7765 g/cm³ at 20°C . This inconsistency suggests that further investigation might be necessary to determine the most accurate value.
Chemical Properties and Reactivity
Isopropylcyclopentane demonstrates chemical behavior typical of cycloalkanes with alkyl substituents. Its chemical properties are characterized by its hydrophobic and non-polar nature, making it an effective solvent for various non-polar compounds.
Reaction Profile
The compound can participate in several types of chemical reactions:
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Oxidation Reactions: Isopropylcyclopentane can undergo oxidation to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield isopropylcyclopentanone.
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Reduction Reactions: While less common due to its saturated nature, isopropylcyclopentane can be reduced to simpler hydrocarbons under extreme conditions.
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Substitution Reactions: The compound can undergo various substitution reactions, particularly at the isopropyl group or at specific positions on the cyclopentane ring.
Synthesis Methods
Multiple synthetic routes have been established for producing isopropylcyclopentane, ranging from laboratory-scale preparations to industrial production methods.
Laboratory Synthesis
A common laboratory method involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production
In industrial settings, isopropylcyclopentane is often produced through the catalytic hydrogenation of isopropylcyclopentene. This process employs metal catalysts such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in isopropylcyclopentene to a single bond, yielding the target compound.
Multi-Step Synthesis
Another documented synthesis pathway involves a multi-step reaction starting from 1,3-cyclopentadiene. This method consists of:
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Treatment with ethanolic KOH at 0°C
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Hydrogenation using nickel kieselguhr in isopentane at 125°C under 73550.8 Torr pressure
This synthetic route was documented by Crane, Boord, and Henne in the Journal of the American Chemical Society in 1945 .
Applications and Uses
Isopropylcyclopentane finds application in various fields due to its physical and chemical properties.
Solvent Applications
The compound serves as an effective solvent for non-polar substances due to its hydrophobic characteristics. Its relatively high boiling point (126°C) makes it suitable for high-temperature applications.
Organic Synthesis
In organic chemistry, isopropylcyclopentane functions as a valuable building block for synthesizing more complex molecules. Its structural features provide opportunities for further functionalization and derivatization.
Research Applications
High-purity isopropylcyclopentane (≥98.0% by GC) is commercially available for research purposes and is used in various laboratory settings . As of April 2025, 1-gram quantities are available from suppliers at prices ranging from $38.00 to higher, depending on purity and supplier .
Related Research Findings
While isopropylcyclopentane itself has limited direct research publications, related compounds and derivatives have been the subject of significant scientific investigation.
Cyclopentane Derivatives in Medicinal Chemistry
Certain derivatives incorporating the isopropylcyclopentane scaffold have shown promise in pharmaceutical research. For instance, 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides have been investigated as potential antagonists for the CC chemokine receptor 2 (CCR2) .
A study published in 2015 demonstrated that these compounds exhibited high affinity and long residence time on CCR2 receptors. The research showed that while structural modifications to the indenyl ring caused only minor changes in receptor affinity, they significantly affected the structure-kinetic relationship (SKR). This investigation led to the discovery of a high-affinity CCR2 antagonist (compound 15a) with a Ki value of 2.4 nM and a residence time of 714 minutes .
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